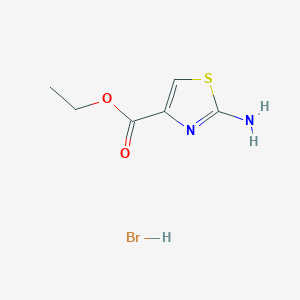
Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Vue d'ensemble
Description
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms . It is also known as 2-AMinothiazole-4-carboxylic acid ethyl ester MonohydrobroMide .
Molecular Structure Analysis
The molecular structure of Ethyl 2-aminothiazole-4-carboxylate hydrobromide has been analyzed in several studies . The compound has been synthesized and characterized by FTIR and NMR .
Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-4-carboxylate hydrobromide has a molecular weight of 253.12 . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 2-aminothiazole-4-carboxylate hydrobromide serves as a key starting material in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in medicinal chemistry due to their biological activities .
Antimicrobial Agents
This compound is utilized in the design and synthesis of Schiff bases, which exhibit promising antimicrobial properties. Studies have shown that these derivatives can be effective against multidrug-resistant strains of bacteria and fungi, offering potential new treatments for infections .
Cancer Research
Derivatives of Ethyl 2-aminothiazole-4-carboxylate hydrobromide have been investigated for their cytotoxic properties against cancer cell lines. The compound’s ability to form pyrimidine scaffolds contributes to its cytotoxicity, making it a valuable asset in cancer research .
Safety and Hazards
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mécanisme D'action
Target of Action
Ethyl 2-aminothiazole-4-carboxylate hydrobromide, also known as 2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be one of the synthesized derivatives of ethyl-2-aminothiazole-4-carboxylate .
Biochemical Pathways
bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall .
Result of Action
The compound and its derivatives have shown moderate to significant antibacterial and antifungal potential . They were found to be effective against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . They also showed antifungal potential against Candida glabrata and Candida albicans .
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiazole-4-carboxylate hydrobromide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)




![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

